

# Technical Guide: Certificate of Analysis for Fmoc-Gly-OH-1-<sup>13</sup>C

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## Compound of Interest

Compound Name: Fmoc-Gly-OH-1-<sup>13</sup>C

Cat. No.: B12061562

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This technical guide provides a detailed overview of the analytical data and quality control methodologies for Fmoc-Gly-OH-1-<sup>13</sup>C, a critical isotopically labeled building block for peptide synthesis and proteomics research. The information is compiled from publicly available data sheets and product specifications, targeting researchers, scientists, and professionals in drug development.

## Quantitative Data Summary

The following tables summarize the key quantitative specifications for Fmoc-Gly-OH-1-<sup>13</sup>C and a related dually labeled variant, Fmoc-Gly-OH-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N.

**Table 1: Specifications for Fmoc-Gly-OH-1-<sup>13</sup>C**

Parameter	Specification
Isotopic Purity	99 atom % <sup>13</sup> C[1]
Chemical Purity (Assay)	99% (CP)[1]
Molecular Weight	298.30 g/mol [1]
Melting Point	174-175 °C (lit.)[1]
Mass Shift	M+1[1]
Appearance	White to off-white powder
Storage Temperature	2-8°C[1]

**Table 2: Specifications for Fmoc-Gly-OH-<sup>13</sup>C<sub>2</sub>, <sup>15</sup>N**

Parameter	Specification
Isotopic Purity ( <sup>13</sup> C)	99 atom % <sup>13</sup> C[2][3]
Isotopic Purity ( <sup>15</sup> N)	98 atom % <sup>15</sup> N[2][3]
Molecular Weight	300.28 g/mol [2][3]
Melting Point	174-175 °C (lit.)[2]
Mass Shift	M+3[2]
Appearance	White to off-white powder
Storage Temperature	2-8°C[2][3]

## Experimental Protocols

The quality of Fmoc-Gly-OH-1-<sup>13</sup>C is assessed through a variety of analytical techniques to confirm its identity, purity, and stability. While specific instrument parameters are proprietary to the manufacturer, the general methodologies are outlined below.

### High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the chemical purity of the compound and quantify any impurities, such as dipeptides or starting materials.
- Methodology: A solution of the sample is injected into an HPLC system. The compound is separated from impurities on a stationary phase (column) by a liquid mobile phase pumped under high pressure. A detector (typically UV-Vis) measures the absorbance of the eluting compounds, and the purity is calculated based on the relative peak areas. For Fmoc-protected amino acids, purity levels are often expected to be ≥99.0%.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure and isotopic labeling of the molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR are crucial for structural elucidation.

- **Methodology:** The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses provides detailed information about the chemical environment of each atom. For Fmoc-Gly-OH- $^{13}\text{C}_2,^{15}\text{N}$ , distinct  $^{13}\text{C}$  and  $^{15}\text{N}$  NMR chemical shifts are observed, with reported peaks for  $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ) at 77.52–42.59 ppm and for  $^{15}\text{N}$  NMR (in  $\text{CDCl}_3$ ) at 173.61–120.27 ppm.<sup>[3]</sup> The suitability for "bio NMR" is also noted, indicating its applicability in biological studies.<sup>[1][2]</sup>

## Mass Spectrometry (MS)

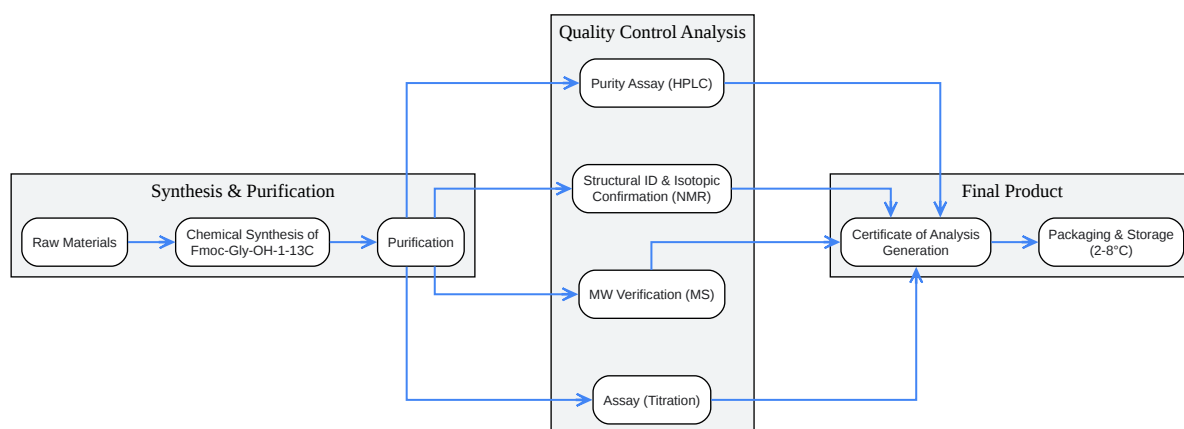
- **Purpose:** To confirm the molecular weight and isotopic enrichment of the compound.
- **Methodology:** The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ). The observed molecular weight should correspond to the calculated weight of the  $^{13}\text{C}$ -labeled compound (298.30 g/mol). The mass shift of  $M+1$  confirms the incorporation of a single  $^{13}\text{C}$  atom.<sup>[1]</sup>

## Acidimetric Titration

- **Purpose:** To provide an assay of the carboxylic acid functional group, offering another measure of overall purity.
- **Methodology:** A known mass of the compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., NaOH). The endpoint, detected by an indicator or a pH meter, allows for the calculation of the molar amount of the acidic analyte. Purity is often specified to be  $\geq 98.0\%$  by this method.

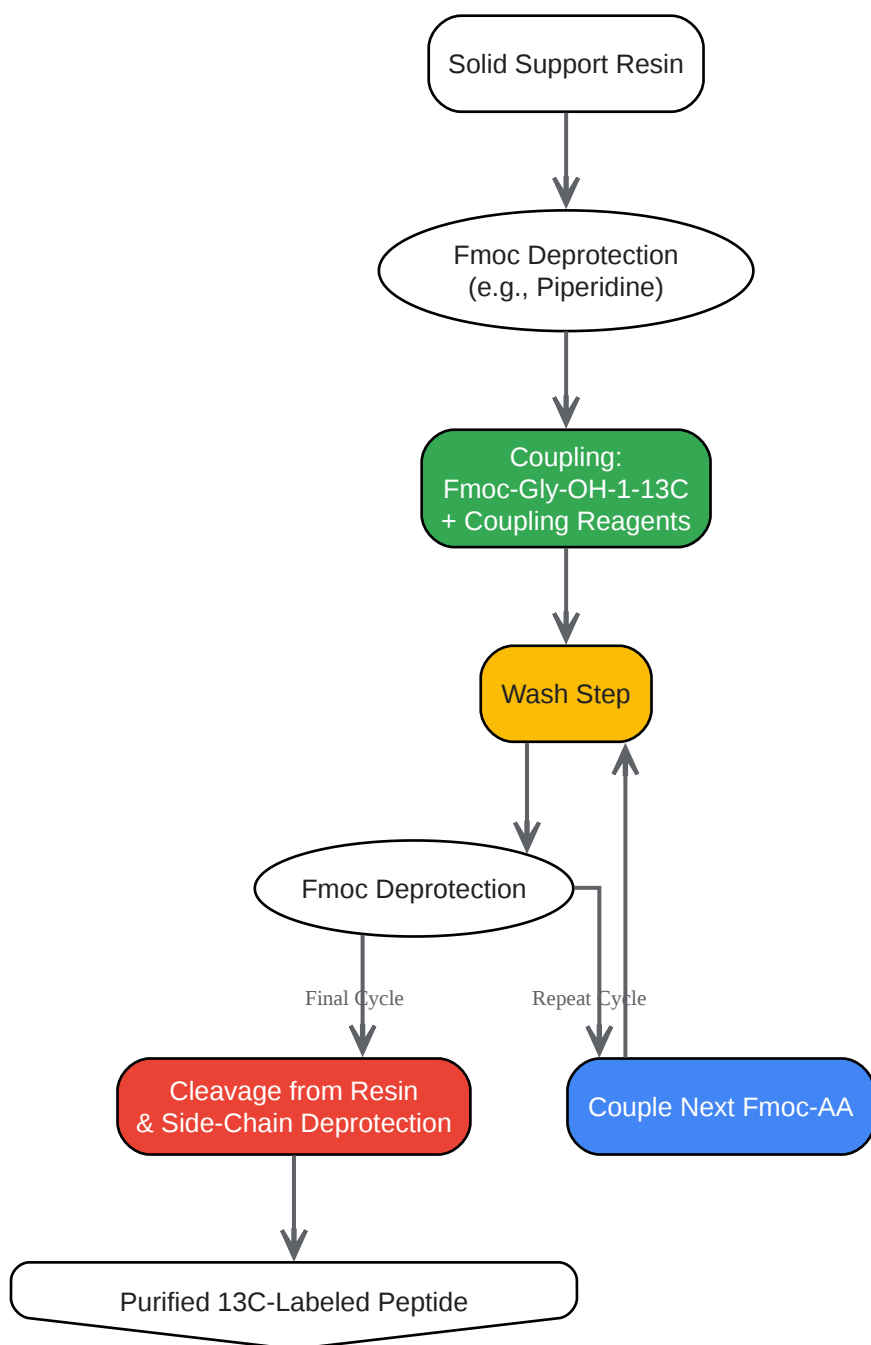
## Visualized Workflows

The following diagrams illustrate key processes related to the quality control and application of Fmoc-Gly-OH-1- $^{13}\text{C}$ .



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Caption: Quality control workflow for Fmoc-Gly-OH-1-<sup>13</sup>C production.



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Caption: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OH-1-<sup>13</sup>C.

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## References

- 1. Fmoc-Gly-OH-1-<sup>13</sup>C 99 atom % <sup>13</sup>C | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fmoc-Gly-OH-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N 99 atom % <sup>13</sup>C, 98 atom % <sup>15</sup>N | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fmoc-Gly-OH-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N | 285978-13-4 | Benchchem [benchchem.com]
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